molecular formula C6H9NO5 B12649360 N-(Vinyloxycarbonyl)-L-serine CAS No. 45014-14-0

N-(Vinyloxycarbonyl)-L-serine

Cat. No.: B12649360
CAS No.: 45014-14-0
M. Wt: 175.14 g/mol
InChI Key: WRDWXTJVALMCAN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Vinyloxycarbonyl)-L-serine is a specialized, protected amino acid derivative designed for use in peptide synthesis and organic chemistry research. The vinyloxycarbonyl (Voc) group serves as a protecting group for the amine moiety of L-serine, which can be removed under specific, mild conditions that are orthogonal to other common protecting groups like Boc or Fmoc. This makes it a valuable building block for constructing complex peptides and glycopeptides, especially those containing the versatile serine residue. The side chain of serine features a reactive hydroxyl group, which can be further functionalized or glycosylated, as demonstrated with related N-protected serine derivatives in synthetic chemistry . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the latest scientific literature for specific applications and removal conditions of the Voc protecting group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45014-14-0

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

(2S)-2-(ethenoxycarbonylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C6H9NO5/c1-2-12-6(11)7-4(3-8)5(9)10/h2,4,8H,1,3H2,(H,7,11)(H,9,10)/t4-/m0/s1

InChI Key

WRDWXTJVALMCAN-BYPYZUCNSA-N

Isomeric SMILES

C=COC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C=COC(=O)NC(CO)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Vinyloxycarbonyl L Serine

Precursor Selection and Derivatization Strategies

The successful synthesis of N-(Vinyloxycarbonyl)-L-serine hinges on the strategic selection of the starting material and the specific chemical agent used to introduce the vinyloxycarbonyl (Voc) protecting group.

L-Serine as a Core Substrate for Chemical Modification

L-serine is a proteinogenic amino acid that serves as a versatile and economically viable starting material for the synthesis of a wide range of chiral molecules. Both of its enantiomers are commercially available at high optical purity and relatively low cost orgsyn.org. Its structure features three key functional groups: a carboxylic acid, an α-amino group, and a primary hydroxyl group on its side chain. This trifunctional nature makes it an attractive precursor for synthesizing other β-substituted alanines and complex molecules orgsyn.orgresearchgate.net.

In the context of N-protection, the primary challenge is the selective modification of the α-amino group without inducing unwanted reactions at the carboxylic acid or side-chain hydroxyl groups. This requires carefully chosen reaction conditions and protecting group strategies to ensure that only the intended amine functionality is derivatized researchgate.netbiosynth.com.

Strategic Introduction of the Vinyloxycarbonyl Group

The vinyloxycarbonyl (Voc) group is a type of carbamate (B1207046) protecting group introduced to shield the nucleophilic α-amino group of L-serine. The protection of this amine is essential to prevent polymerization and other undesired side reactions during subsequent synthetic steps, such as peptide bond formation researchgate.netug.edu.pl. The primary reagent for this purpose is typically vinyl chloroformate .

The introduction of the Voc group is generally accomplished through a nucleophilic substitution reaction where the amino group of L-serine attacks the electrophilic carbonyl carbon of vinyl chloroformate organic-chemistry.orgwikipedia.org. This reaction is analogous to the widely used methods for introducing other common amine-protecting groups, such as the benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which also frequently employ the corresponding chloroformates researchgate.netug.edu.plquimicaorganica.org.

Reaction Mechanisms and Conditions for N-Vinyloxycarbonylation

The formation of the this compound carbamate is governed by well-established reaction principles, with specific attention paid to reaction conditions that ensure high yield and stereochemical fidelity.

Exploration of Reaction Pathways for Carbamate Formation

The most common and effective pathway for the N-vinyloxycarbonylation of L-serine is the Schotten-Baumann reaction wikipedia.org. This method is widely used for the acylation of amines and is particularly well-suited for amino acid derivatization organic-chemistry.orgresearchgate.netresearchgate.net.

The reaction mechanism proceeds as follows:

Deprotonation/Activation : L-serine is dissolved in an aqueous basic solution, such as aqueous sodium hydroxide (B78521) or potassium carbonate. The base serves two purposes: it deprotonates the carboxylic acid and a portion of the ammonium groups of the zwitterionic serine, increasing the nucleophilicity of the free α-amino group.

Nucleophilic Attack : The free amino group of L-serine acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of vinyl chloroformate, which is typically dissolved in a non-reactive organic solvent.

Elimination : A chloride ion is expelled as a leaving group, forming the N-vinyloxycarbonyl carbamate linkage.

Neutralization : The reaction generates one equivalent of hydrochloric acid (HCl), which is immediately neutralized by the base present in the aqueous phase. This is a critical feature of the Schotten-Baumann reaction, as it prevents the protonation of unreacted amine, thereby driving the reaction to completion organic-chemistry.org.

The use of a biphasic system (an organic solvent for the chloroformate and an aqueous solution for the amino acid salt) is characteristic of these conditions, allowing for easy separation and high yields wikipedia.orgnih.gov.

Stereochemical Integrity and Control during Synthesis

A paramount concern in any synthesis involving chiral amino acids is the preservation of their stereochemical configuration. The α-carbon of L-serine is a stereocenter, and racemization (the formation of a mixture of L- and D-enantiomers) must be avoided.

The conditions of the Schotten-Baumann reaction are generally mild enough to prevent racemization at the α-carbon nih.gov. The reaction is typically conducted at low to ambient temperatures (e.g., 0 °C to room temperature), and the presence of a base minimizes the concentration of the protonated amine, which can be susceptible to racemization under harsher conditions. Studies on similar systems, such as the use of Fmoc-amino acid chlorides, have demonstrated that this type of biphasic acylation proceeds with complete retention of stereochemical integrity nih.gov. The optical purity of the final this compound product is expected to correspond directly to that of the starting L-serine material orgsyn.org.

Optimization of Reaction Parameters and Yields

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. Optimization of these variables is key to achieving an efficient and economical synthesis. High or even quantitative yields have been reported for analogous N-acylamino acid preparations under optimized Schotten-Baumann conditions researchgate.net.

ParameterTypical Condition/RangePurpose and Effect on Yield
Temperature 0 °C to Room TemperatureLower temperatures (especially during the addition of vinyl chloroformate) are used to control the exothermic reaction and minimize potential side reactions. This helps ensure high selectivity and prevents degradation of the product.
pH / Base pH 8-10 (e.g., NaOH, K₂CO₃)The presence of a base is crucial for neutralizing the HCl byproduct, thus driving the reaction equilibrium toward the product. Maintaining the optimal pH ensures the amino group remains sufficiently nucleophilic without promoting hydrolysis of the chloroformate.
Solvent System Biphasic: Water and an immiscible organic solvent (e.g., Dichloromethane, Diethyl Ether)The aqueous phase dissolves the L-serine salt, while the organic phase dissolves the vinyl chloroformate. This setup facilitates the reaction at the interface and simplifies the workup process wikipedia.org.
Stoichiometry Slight excess of vinyl chloroformateUsing a slight molar excess of the acylating agent can help ensure the complete conversion of L-serine. However, a large excess should be avoided to prevent side reactions and simplify purification.
Reaction Time Typically 1-3 hoursThe reaction is generally rapid. Monitoring via techniques like Thin-Layer Chromatography (TLC) can determine the point of completion, preventing unnecessarily long reaction times that could lead to product degradation.
Agitation Vigorous stirringIn a biphasic system, vigorous agitation is essential to maximize the surface area between the two phases, thereby increasing the reaction rate and ensuring a complete reaction.

By optimizing these parameters, the synthesis can be tailored to produce this compound in high yield and purity, suitable for its intended applications in further chemical synthesis.

Advanced Analytical Techniques for Compound Characterization and Purity Assessment

The precise characterization and stringent purity assessment of this compound are critical for its application in further chemical synthesis and pharmaceutical research. A suite of advanced analytical techniques is employed to elucidate its molecular structure, identify impurities, and quantify its purity. These methods provide comprehensive qualitative and quantitative data, ensuring the compound meets rigorous quality standards.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Reversed-phase (RP) HPLC is a particularly effective method for its analysis. sielc.com This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main compound and the detection of synthesis-related impurities.

A specific RP-HPLC method for this compound utilizes a C18 column or a specialized reverse-phase column with low silanol activity, such as a Newcrom R1. sielc.com The separation is typically achieved using a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile alternative such as formic acid. sielc.com

For separating the enantiomers of serine, chiral HPLC methods are necessary. nih.gov This can involve either using a chiral stationary phase or derivatizing the amino acid with a chiral agent to form diastereomers that can be separated on a standard HPLC column. nih.gov For instance, D- and L-serine can be derivatized with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomeric isoindole derivatives, which are then separable by conventional RP-HPLC. nih.govresearchgate.net

Table 1: Illustrative HPLC Conditions for this compound Analysis

Parameter Condition
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid

| Application | Purity assessment, preparative separation for impurity isolation |

This data is based on a described method for the analysis of this compound. sielc.com

Mass Spectrometry (MS)

Mass Spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, confirming its identity. When coupled with liquid chromatography (LC-MS), it also serves as a highly sensitive detector for identifying and characterizing impurities. Electrospray ionization (ESI) is a common technique used for ionizing amino acid derivatives with minimal fragmentation, making it ideal for accurate molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, characteristic signals would be expected for the vinyl group protons, the protons of the serine backbone (α-CH, β-CH₂), and the amide (NH) proton. The chemical shifts and coupling constants of these protons confirm the presence of the vinyloxycarbonyl protecting group and the integrity of the serine structure. For comparison, ¹H NMR spectra are available for related compounds like N-Cbz-L-Serine and N-BOC-O-Benzyl-L-serine. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. It is used to confirm the carbon skeleton of the compound, including the carbonyl carbons of the ester and carboxylic acid groups, the carbons of the vinyl group, and the α- and β-carbons of the serine moiety.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing definitive proof of the compound's structure. bmrb.io

Table 2: Predicted ¹H and ¹³C NMR Resonances for L-Serine (for reference)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α-CH 3.83 59.18
β-CH₂ 3.95 63.08

| C=O | - | 175.0 (approx.) |

Note: These are reference values for the parent amino acid, L-serine, in water. nih.gov The presence of the N-(vinyloxycarbonyl) group would cause significant shifts in the resonances of the adjacent atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. thermofisher.com The FTIR spectrum displays absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov

Key characteristic absorption bands for this compound would include:

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A band associated with the amide group.

C=O Stretch: Strong absorption bands corresponding to the carbonyl groups of the carbamate and the carboxylic acid. The amide I band, primarily from the C=O stretching vibration, is particularly informative for the conformational analysis of peptides and protected amino acids. nih.gov

C=C Stretch: A band indicating the presence of the vinyl group.

C-O Stretch: Bands corresponding to the C-O bonds of the ester and carboxylic acid.

FTIR is a rapid and non-destructive technique that can quickly verify the presence of these key functional groups, confirming the successful synthesis and protection of the L-serine molecule. thermofisher.com

Role As a Protecting Group in Chemical Synthesis

Cleavage Mechanisms of the Vinyloxycarbonyl Group

The specific mechanism and conditions for the cleavage of the Voc group from an amino acid like L-serine are not widely reported in scientific literature. However, based on the chemistry of related carbamates, several potential pathways can be proposed.

The development of selective deprotection conditions is crucial for a protecting group's utility. For vinyl carbamates, cleavage might be achieved through methods analogous to those used for allyl carbamates (Alloc), which are often removed using palladium(0) catalysts in the presence of a scavenger. Such metal-catalyzed reactions are typically mild and highly selective, making them compatible with other protecting groups. Other potential methods could involve specific nucleophiles that attack the vinyl system or hydrolysis under finely tuned pH conditions.

A critical aspect of any deprotection step is the nature of the byproducts formed. Ideally, byproducts should be volatile, inert, and easily separable from the desired product. For the Voc group, cleavage would liberate the free amine of L-serine, carbon dioxide, and likely acetaldehyde (B116499) (from the vinyl moiety). Acetaldehyde is volatile but also reactive, and it could potentially lead to side reactions with the deprotected amine. Mitigation strategies would involve optimizing reaction conditions to minimize contact time or using scavengers to trap the acetaldehyde as it forms, preventing unwanted secondary reactions.

Application in Complex Molecule Synthesis

While N-(Vinyloxycarbonyl)-L-serine is available commercially as a chemical reagent, its specific applications in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in peer-reviewed literature. Its potential lies in its use as a specialized building block where its unique deprotection characteristics would be strategically advantageous, offering a level of selectivity not achievable with more common protecting groups. Further research and publication are needed to fully establish its role in this area.

Facilitation of Selective Functionalization of L-Serine Residues

The hydroxyl group of the L-serine side chain is a reactive nucleophile that can interfere with peptide coupling reactions. Protection of this hydroxyl group is often necessary to prevent side reactions such as O-acylation. While various protecting groups like tert-butyl (tBu), benzyl (B1604629) (Bzl), and trityl (Trt) are commonly used for this purpose, specific research detailing the application and advantages of the N-(vinyloxycarbonyl) group for the selective functionalization of L-serine residues is not available in the reviewed literature. The intended use of the N-(vinyloxycarbonyl) group would be to mask the amino group of L-serine, thereby allowing for selective reactions to occur at the carboxyl or hydroxyl groups. However, without experimental data, a detailed discussion on its effectiveness in facilitating such selective transformations cannot be provided.

Maintenance of Stereochemical Purity and Retention of Chirality

A critical requirement for any protecting group used in peptide synthesis is that it must not induce racemization of the chiral α-carbon of the amino acid. The stereochemical integrity of the amino acids is paramount for the biological activity of the final peptide. Protecting groups, particularly on the α-amino group, play a significant role in preventing the formation of oxazolone (B7731731) intermediates, which are known to be susceptible to racemization.

While it is a fundamental expectation that the N-(vinyloxycarbonyl) group would be designed to preserve the stereochemical purity of L-serine during chemical transformations, there is a lack of specific studies or published data that experimentally verify the degree to which chirality is retained when this particular protecting group is employed. Therefore, a detailed analysis of its performance in maintaining stereochemical integrity, supported by research findings, cannot be presented.

Chemical Reactivity and Transformations

Reactions Involving the Vinyloxycarbonyl Moiety

The vinyloxycarbonyl group is characterized by a vinyl ester linked to a carbamate (B1207046) nitrogen. This structure confers unique reactivity, particularly at the carbon-carbon double bond, which is susceptible to both electrophilic and nucleophilic attack.

The vinyl group of the N-vinyloxycarbonyl moiety is electron-rich and can undergo electrophilic addition. A key example of this is its reaction with oxidizing agents. For instance, vinyl carbamates react with reagents like dimethyldioxirane (B1199080) to yield the corresponding vinyl carbamate epoxide. nih.gov This epoxide is a potent electrophile itself, susceptible to attack by a wide range of nucleophiles, including water, chloride ions, and biological nucleophiles such as DNA bases. nih.govnih.gov

Conversely, the electronic structure of the vinyloxycarbonyl group makes it an excellent Michael acceptor. The carbonyl group withdraws electron density from the vinyl moiety, polarizing the double bond and rendering the β-carbon electrophilic. This facilitates nucleophilic conjugate addition (also known as 1,4-addition). wikipedia.orglibretexts.org This reaction pathway is common for α,β-unsaturated carbonyl compounds. wikipedia.org

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of the vinyl group. This forms a resonance-stabilized enolate intermediate, where the negative charge is delocalized across the oxygen, the α-carbon, and the nitrogen atom. Subsequent protonation yields the saturated addition product. A variety of soft nucleophiles, such as amines, thiols, and organocuprates, are known to participate in conjugate additions. youtube.com

Table 1: Comparison of Addition Reactions to the Vinyl Group
Reaction TypeReagent ClassSite of AttackIntermediateTypical Product
Electrophilic AdditionPeroxy acids, DioxiranesC=C double bondEpoxideN-(Epoxyethoxycarbonyl)-L-serine
Nucleophilic Conjugate AdditionSoft Nucleophiles (e.g., R₂NH, RSH)β-CarbonResonance-stabilized enolateN-(2-Substituted-ethoxycarbonyl)-L-serine

The vinyloxycarbonyl group is known for its lability, particularly under acidic conditions. The hydrolysis mechanism is distinct from that of more robust carbamates like Boc or Cbz. Acid-catalyzed hydrolysis is thought to proceed via protonation of the vinyl group, specifically at the β-carbon, which is the most nucleophilic position. researchgate.net This generates a stabilized carbocation intermediate. Subsequent attack by water and collapse of the tetrahedral intermediate leads to the release of the free amine, carbon dioxide, and acetaldehyde (B116499). This instability in aqueous solutions makes the Voc group unsuitable for synthetic steps requiring prolonged exposure to acid. nih.gov

Under basic conditions, hydrolysis proceeds through nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the carbamate. This follows a standard nucleophilic acyl substitution pathway, leading to the formation of an unstable carbamic acid intermediate which decarboxylates to yield the free amine, along with a vinyl alcohol anion that tautomerizes to acetaldehyde.

Transesterification can also occur via nucleophilic attack of an alcohol on the carbamate carbonyl carbon, particularly under base-catalyzed conditions. masterorganicchemistry.comresearchgate.net An alkoxide ion attacks the carbonyl, forming a tetrahedral intermediate. The subsequent departure of the vinyloxy group yields a new carbamate and acetaldehyde after tautomerization.

Reactions of the L-Serine Side Chain in the Presence of N-Vinyloxycarbonyl Protection

The primary purpose of the N-vinyloxycarbonyl group is to temporarily block the reactivity of the amine, allowing for selective modification of the other functional groups in the L-serine molecule. organic-chemistry.orgwikipedia.org

The side-chain hydroxyl group of serine is a nucleophile and often requires protection itself during peptide synthesis to prevent unwanted acylation. peptide.com With the amino group protected by the Voc moiety, the hydroxyl group can be functionalized.

Esterification: The hydroxyl group can be acylated to form an ester using an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine.

Etherification: Formation of an ether, such as the common benzyl (B1604629) (Bn) or t-butyl (tBu) ethers used in peptide synthesis, can be achieved. peptide.com For example, benzylation can be performed using benzyl bromide and a base like sodium hydride.

It is critical that the conditions for these reactions are compatible with the stability of the Voc group. Strongly acidic or basic conditions, or reagents that might react with the vinyl group, must be avoided. Mild, neutral, or slightly basic conditions are generally preferred.

With the amino group masked, the carboxyl group of N-(Vinyloxycarbonyl)-L-serine can be activated and coupled with an amine to form an amide bond, a fundamental reaction in peptide synthesis. luxembourg-bio.com The general process involves two steps:

Activation: The carboxylic acid is converted into a more reactive electrophile. Common methods include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), which form activated esters or symmetrical anhydrides in situ.

Coupling: The activated carboxyl group is then treated with a primary or secondary amine, which acts as a nucleophile to displace the activating group and form the new amide bond.

The success of this transformation relies on the stability of the N-vinyloxycarbonyl protecting group under the coupling conditions. Standard peptide coupling reactions are typically run under neutral or mildly basic conditions, which the Voc group can tolerate. However, side reactions involving the vinyl moiety could potentially occur if highly reactive or sterically hindered reagents are used.

Mechanistic Investigations of Reaction Pathways and Selectivity

Mechanistic studies, often on analogous vinyl carbamate systems, provide insight into the reactivity and selectivity of this compound.

The regioselectivity of addition to the α,β-unsaturated vinyloxycarbonyl system is a key mechanistic consideration. The competition between direct nucleophilic addition to the carbonyl carbon (1,2-addition) and nucleophilic conjugate addition to the β-carbon (1,4-addition) is governed by the principles of Hard and Soft Acids and Bases (HSAB). libretexts.orgyoutube.com

Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) are driven by charge control and tend to attack the harder electrophilic site, the carbonyl carbon, leading to 1,2-addition. youtube.com

Soft Nucleophiles (e.g., organocuprates, thiols, amines) are governed by orbital control and preferentially attack the softer electrophilic site, the β-carbon, resulting in 1,4-conjugate addition. youtube.com

Therefore, by selecting the appropriate nucleophile, one can selectively target either the carbonyl carbon or the vinyl group.

The mechanism of acid-catalyzed hydrolysis highlights the lability of the group. The key step is the protonation of the C=C double bond, which is more favorable than protonation of the less basic carbamate nitrogen. researchgate.net This initiates a cascade that results in the fragmentation of the entire protecting group into small, volatile molecules (CO₂ and acetaldehyde), which simplifies purification. This contrasts with the deprotection of groups like Boc, which requires cleavage of a stable t-butyl cation, or Cbz, which typically requires hydrogenolysis. masterorganicchemistry.com

Table 2: Mechanistic Pathways and Selectivity
TransformationKey Mechanistic StepGoverning PrincipleOutcome/Selectivity
Nucleophilic AdditionAttack at β-carbon vs. Carbonyl carbonHSAB TheorySoft nucleophiles favor 1,4-addition; Hard nucleophiles favor 1,2-addition. youtube.com
Acid-Catalyzed HydrolysisProtonation of the β-vinyl carbonCarbocation stabilityFacile cleavage leading to decarboxylation and release of acetaldehyde. researchgate.net
Side-Chain FunctionalizationNucleophilic attack by -OH or -COOHProtecting group stabilityRequires conditions that do not cleave or react with the N-Voc group.

Applications in Peptide Chemistry

Building Block for Peptide Synthesis and Modification

In the chemical synthesis of peptides, the assembly of amino acids into a predefined sequence requires the use of protecting groups to prevent unwanted side reactions. creative-peptides.comnih.govbiosynth.com N-(Vinyloxycarbonyl)-L-serine is an amino acid derivative designed for this purpose, where the vinyloxycarbonyl moiety masks the nucleophilicity of the serine's amino group. This protection ensures that during the coupling reaction, only the intended carboxyl group of another amino acid reacts with the deprotected amino group of the growing peptide chain. wikipedia.orgnih.gov

The selection of a protecting group is critical and is guided by its stability under various reaction conditions and the ease and selectivity of its removal. creative-peptides.combiosynth.com The Voc group, as a urethane-based protecting group, shares some characteristics with more common groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), particularly in its ability to suppress racemization. creative-peptides.comresearchgate.net

The fundamental application of this compound is its incorporation into linear peptide sequences. In a typical synthetic cycle, the carboxyl group of Voc-L-serine is activated by a coupling reagent and then reacted with the free N-terminal amine of a growing peptide chain. wikipedia.orgnih.gov Following the formation of the peptide bond, the Voc group is cleaved under specific conditions to reveal a new N-terminal amine, ready for the next coupling step. This iterative process of coupling and deprotection allows for the stepwise elongation of the peptide chain. peptide.com The specific conditions required for the removal of the Voc group are crucial for its utility, as they must not affect other protecting groups present on the peptide or the integrity of the peptide bonds themselves, a concept known as orthogonality. nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where the growing peptide is anchored to an insoluble resin support. bachem.comuci.edupeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. bachem.com this compound can be utilized within SPPS frameworks, analogous to its Fmoc- and Boc-protected counterparts. peptide.compeptide.com

In a typical SPPS cycle using Voc-L-serine, the following steps would be performed:

Deprotection: The N-terminal protecting group of the resin-bound peptide is removed.

Activation and Coupling: this compound is pre-activated with a coupling reagent and then added to the resin to react with the newly freed amine.

Washing: The resin is washed to remove unreacted amino acid and byproducts.

Voc Group Removal: The Voc group from the newly added serine is cleaved to expose the α-amino group for the next cycle.

The compatibility of the Voc group's cleavage conditions with the resin linker and side-chain protecting groups is paramount for its successful application in SPPS.

Table 1: Comparison of Common Nα-Protecting Groups in SPPS
Protecting GroupAbbreviationCleavage ConditionOrthogonality
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine in DMF)Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)
tert-ButoxycarbonylBocAcid (e.g., TFA in DCM)Orthogonal to base-labile and hydrogenolysis-labile groups
BenzyloxycarbonylZ or CbzCatalytic Hydrogenolysis or strong acidOrthogonal to base-labile groups
VinyloxycarbonylVocMild Acid / Electrophilic reagentsPotentially orthogonal to base-labile and some acid-labile groups

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale production and the synthesis of short peptides or peptide fragments. nih.govnih.govspringernature.com In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

This compound is adaptable to solution-phase synthesis. nih.gov The key challenge in this methodology is the purification of the intermediate peptides after each coupling and deprotection step. The choice of protecting group can influence the solubility and crystallinity of the protected peptides, potentially simplifying purification. The mild cleavage conditions anticipated for the Voc group could be advantageous in preserving the integrity of sensitive peptide sequences during deprotection steps in solution. nih.gov

Strategies for Branched and Cyclic Peptide Constructs Leveraging Vinyloxycarbonyl Protection

The synthesis of non-linear peptides, such as branched and cyclic structures, often requires an orthogonal protecting group strategy, where different protecting groups can be removed selectively without affecting others. biotage.comcem.comcem.denih.govgoogle.com The unique cleavage conditions of the vinyloxycarbonyl group could potentially be exploited in such strategies.

For the synthesis of a branched peptide, a lysine residue is often incorporated with its side-chain amino group protected by a group that is orthogonal to the Nα-protecting group used for the main chain elongation. Once the main chain is assembled, this side-chain protecting group is selectively removed, and a second peptide chain is synthesized on the lysine side chain. If the Voc group were used for Nα-protection of the main chain, a protecting group resistant to the Voc cleavage conditions would be required for the lysine side chain.

In the synthesis of cyclic peptides, a linear precursor is first assembled and then cyclized. biotage.comcem.comnih.gov On-resin cyclization is a common technique where the peptide is cyclized while still attached to the solid support. This often involves selective deprotection of the N-terminus and a side-chain functional group to allow for intramolecular bond formation. The specific lability of the Voc group could potentially be integrated into a multi-dimensional orthogonal protection scheme to facilitate such complex synthetic routes.

Stereochemical Control and Minimization of Racemization during Peptide Coupling

Maintaining the stereochemical integrity of the chiral α-carbon of amino acids during peptide synthesis is of utmost importance, as racemization can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity. researchgate.netpeptide.comnih.gov Racemization is a particular risk during the activation of the carboxyl group for coupling, especially for amino acids like serine. researchgate.netnih.gov

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. researchgate.netnih.gov The nature of the Nα-protecting group significantly influences the rate of both oxazolone (B7731731) formation and its subsequent racemization. Urethane-type protecting groups, such as Boc, Fmoc, and Voc, are known to suppress racemization compared to acyl-type protecting groups. creative-peptides.com This is because the electron-donating oxygen atom in the urethane linkage reduces the tendency for the oxazolone to form and also destabilizes the enolized, achiral intermediate.

While specific studies quantifying the racemization of this compound during coupling are not widely available, its urethane structure suggests that it would offer a similar level of protection against racemization as other commonly used carbamate (B1207046) protecting groups.

Table 2: Factors Influencing Racemization during Peptide Coupling
FactorInfluence on RacemizationMitigation Strategy
Nα-Protecting GroupUrethane-type groups (e.g., Voc, Fmoc, Boc) suppress racemization.Use urethane-based protecting groups.
Coupling ReagentSome reagents can promote oxazolone formation.Choose reagents known for low racemization (e.g., those used with additives like HOBt or Oxyma). peptide.com
Reaction TemperatureHigher temperatures can increase the rate of racemization.Perform coupling reactions at lower temperatures.
BaseStrong, sterically unhindered bases can promote racemization.Use a weaker or more sterically hindered base.
Amino Acid ResidueCertain amino acids, like serine and cysteine, are more prone to racemization. researchgate.netEmploy specific coupling protocols for sensitive residues.

Advanced Research Perspectives and Future Directions

Development of Novel and Green Synthetic Routes for N-(Vinyloxycarbonyl)-L-serine

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methodologies. jocpr.com Traditional routes to vinyl carbamates often rely on expensive and hazardous reagents, such as vinyl chloroformate, or involve multi-step processes with low yields and significant waste generation. researchgate.net Future research in the synthesis of this compound is focused on addressing these challenges by adhering to the principles of green chemistry. jocpr.comjddhs.com

Key research objectives include:

Alternative Reagents: Investigating alternatives to phosgene-derived reagents to introduce the vinyloxycarbonyl group. This could involve transition-metal-catalyzed carbonylation reactions using non-toxic sources of carbonyl groups.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. semanticscholar.org

Green Solvents: Replacing conventional volatile organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with more sustainable alternatives. unibo.it Research has shown the efficacy of solvents like ethyl acetate (EtOAc) in peptide synthesis, which offers a better environmental profile. unibo.it The use of aqueous media, supercritical CO2, or bio-based solvents is also a promising area of exploration. jocpr.com

Catalytic Methods: Developing catalytic processes that can proceed under milder reaction conditions with high efficiency and selectivity, reducing energy consumption and the need for stoichiometric reagents.

The table below outlines potential green chemistry approaches for the synthesis of this compound.

Green Chemistry PrincipleApplication to this compound Synthesis
Safer Solvents Replacement of DMF and DCM with greener alternatives like EtOAc or bio-derived solvents. jocpr.comunibo.it
Atom Economy Development of addition reactions that incorporate all atoms from the reactants into the product. semanticscholar.org
Catalysis Use of catalysts to enable reactions under mild conditions and reduce activation energy.
Renewable Feedstocks Sourcing L-serine and other precursors from renewable biological sources. jocpr.com

Exploration of Alternative Cleavage Strategies for the Vinyloxycarbonyl Group

The utility of a protecting group is defined not only by its stability but also by the ease and selectivity of its removal. The vinyloxycarbonyl (Voc) group is an important amine-protecting group, and developing efficient and "green" cleavage methods is a significant area of research. Traditionally, the final deprotection step in peptide synthesis involves strong, corrosive acids like trifluoroacetic acid (TFA). google.comthermofisher.com While effective, TFA presents handling and disposal challenges. google.com

Future research is focused on developing milder and more environmentally friendly cleavage protocols. These include:

TFA-Free Cleavage: The development of TFA-free methods is a major goal in green peptide chemistry. One promising approach involves the use of dilute hydrochloric acid in fluoro alcohols like hexafluoroisopropanol, which has been shown to cleanly remove various acid-labile protecting groups. nih.gov

Greener Solvent Systems: The replacement of hazardous solvents used during cleavage, such as DCM, is being actively pursued. Studies have demonstrated that greener alternatives like p-xylene and toluene can be effective for cleaving protected peptides from resins. d-nb.info

Subcritical Water: The use of subcritical water under acidic conditions is being explored as a cheap, non-toxic, and environmentally friendly alternative to traditional cleavage cocktails for solid-phase peptide synthesis. google.com

Enzymatic Cleavage: While not yet established for the Voc group, the development of specific enzymes that can selectively cleave this protecting group under mild, aqueous conditions would represent a significant advancement in biocatalysis.

The following table compares conventional and emerging cleavage strategies.

Cleavage StrategyReagents/ConditionsAdvantagesDisadvantages
Conventional Acidolysis High concentration TFA, scavengers, DCMEffective for most acid-labile groupsCorrosive, toxic solvents, environmental concerns google.comthermofisher.com
Dilute HCl in Fluoro Alcohol 0.1 N HCl in hexafluoroisopropanolTFA-free, rapid cleavage nih.govRequires specialized fluoro alcohols
Greener Solvents 2% TFA in p-xylene or tolueneReplaces hazardous DCM d-nb.infoStill requires TFA
Subcritical Water Acidified water at elevated temperature/pressureNon-toxic, environmentally friendly google.comRequires specialized equipment

Integration into Chemo-Enzymatic Synthesis Schemes

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This approach is particularly valuable for the synthesis of complex chiral molecules. This compound is a promising candidate for integration into such synthetic schemes.

A significant breakthrough in this area is the chemoenzymatic polymerization (CEP) of amino acid esters in aqueous media, which avoids the need for side-chain protecting groups. kyoto-u.ac.jp For example, poly(L-serine) has been successfully synthesized using the enzyme papain as a catalyst in an aqueous solution, a much greener alternative to conventional polymerization methods that require toxic reagents and organic solvents. kyoto-u.ac.jpnih.gov

Future research directions include:

Enzymatic Polymerization: Investigating the use of this compound as a monomer in protease-catalyzed polymerizations. The high specificity of enzymes could potentially allow for the polymerization to occur at the carboxyl terminus while leaving the N-terminal Voc group and the side-chain hydroxyl group intact.

Enzyme-Mediated Transformations: Utilizing enzymes to perform specific modifications on the this compound molecule or on polymers derived from it. For instance, lipases could be used for regioselective esterification of the side-chain hydroxyl group. nih.gov

Multi-Enzyme Cascades: Designing multi-step synthetic pathways where this compound is a substrate in a cascade of enzymatic reactions to build complex peptide or non-peptide structures. This approach mimics the efficiency of biosynthetic pathways in nature. nih.gov

Design and Synthesis of Functional Materials from this compound Polymers

Polymers derived from amino acids are of great interest for biomedical applications due to their biocompatibility and biodegradability. Poly(L-serine) is particularly attractive because its side-chain hydroxyl group provides a site for further functionalization. kyoto-u.ac.jp The polymerization of this compound offers a route to novel functional materials.

The general strategy involves polymerizing the protected monomer, followed by the selective removal of the Voc group to yield a poly(L-serine) derivative with a free primary amine in each repeating unit. This approach has been demonstrated with other protecting groups, such as the benzyloxycarbonyl group, to produce poly(L-serine ester). researchwithrutgers.com The resulting polymer would have both a hydroxyl group and an amino group in each monomer unit, making it highly functional.

Potential applications and research directions include:

Drug Delivery: The pendant hydroxyl and amino groups could be used to attach drugs, targeting ligands, or imaging agents, creating sophisticated drug delivery systems.

Tissue Engineering: Polymers based on vinyl carbamates are being explored for tissue engineering applications. researchgate.net Poly(L-serine) derivatives could be fabricated into scaffolds that promote cell adhesion and growth.

Copolymers: this compound can be copolymerized with other monomers, such as lactide or ε-caprolactone, to create biodegradable polyesteramides with tunable properties, including degradation rate and mechanical strength. utwente.nl

The table below summarizes the potential of polymers from this compound.

Polymer TypeMonomersPotential Functional GroupsPotential Applications
Homopolymer This compound-OH, -NH2 (after deprotection)Drug conjugation, hydrogels
Copolymer This compound, DL-lactide-OH, -NH2, ester linkagesTunable biodegradable materials, surgical sutures utwente.nl
Copolymer This compound, ε-caprolactone-OH, -NH2, ester linkagesFlexible films for tissue engineering utwente.nl

Computational Chemistry and Molecular Modeling Studies of Reactivity and Conformation

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules and materials, thereby accelerating research and development. While specific computational studies on this compound are not yet widely reported, these methods offer significant potential for future investigations.

Future research efforts could employ computational tools to:

Elucidate Reaction Mechanisms: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the synthesis and cleavage of this compound. This can help in optimizing reaction conditions and designing more efficient catalysts.

Predict Monomer Reactivity: Computational models can predict the reactivity of the monomer in polymerization reactions, providing insights into its tendency to homopolymerize or copolymerize with other monomers.

Simulate Polymer Conformation: Molecular Dynamics (MD) simulations can be used to study the conformational preferences of polymers derived from this compound in different environments (e.g., in solution or at an interface). This is crucial for understanding the relationship between the polymer's structure and its macroscopic properties, such as solubility and self-assembly behavior.

Design of Functional Materials: Modeling can be used to predict how the functionalization of the polymer's side chains will affect its properties, guiding the design of new materials for specific applications like drug binding or biomaterial interactions.

Q & A

Q. What are the standard synthetic protocols for preparing N-(Vinyloxycarbonyl)-L-serine in peptide chemistry?

this compound is synthesized by reacting L-serine with vinyloxycarbonyl chloride under controlled basic conditions (e.g., in the presence of triethylamine or sodium bicarbonate). The reaction typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C. Post-synthesis purification involves column chromatography or recrystallization to isolate the protected amino acid .

Q. What are the primary applications of this compound in peptide synthesis?

This compound serves as a transient protecting group for the α-amino group of serine, enabling selective deprotection under mild acidic conditions (e.g., dilute HCl or trifluoroacetic acid). It is particularly useful in solid-phase peptide synthesis (SPPS) for constructing complex peptides with orthogonal protection strategies .

Advanced Research Questions

Q. How does the acid lability of the vinyloxycarbonyl (Voc) group compare to tert-butoxycarbonyl (Boc) or benzyl (Bzl) groups?

The Voc group is more acid-labile than Boc, requiring weaker acids (e.g., 1–5% TFA) for cleavage, whereas Boc deprotection often necessitates stronger acids (20–50% TFA). Unlike benzyl groups, which require hydrogenolysis or harsh acids, Voc offers compatibility with acid-sensitive residues. This makes Voc ideal for stepwise deprotection in multi-step syntheses .

Q. What experimental strategies optimize the stability of this compound during prolonged storage or reaction conditions?

Stability is enhanced by storing the compound in anhydrous, low-temperature (-20°C) environments with desiccants. During reactions, avoid prolonged exposure to moisture or basic conditions, which can hydrolyze the vinyloxycarbonyl group. Kinetic studies using HPLC or FTIR can monitor degradation rates under varying pH and temperature conditions .

Q. How can researchers resolve contradictions in reported yields for Voc-protected serine incorporation into peptide chains?

Discrepancies often arise from incomplete acylation or side reactions. Troubleshooting steps include:

  • Verifying the stoichiometry of coupling reagents (e.g., HATU or DCC).
  • Optimizing reaction time (30–120 minutes) and temperature (0–25°C).
  • Using spectroscopic validation (NMR or LC-MS) to confirm reaction completion .

Q. What orthogonal protection schemes are feasible when using this compound alongside other amino acid protecting groups?

Voc can be paired with base-labile groups (e.g., Fmoc) or acid-stable groups (e.g., benzyl or trityl). For example, in SPPS, Voc is cleaved first with mild acid, leaving Fmoc intact for subsequent couplings. This orthogonality is validated via stepwise deprotection monitored by MALDI-TOF or Edman degradation .

Methodological and Analytical Considerations

Q. Which analytical techniques are most effective for characterizing this compound and its peptide derivatives?

  • HPLC : Reverse-phase chromatography with UV detection (220 nm) to assess purity.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.
  • NMR : 1^1H and 13^{13}C NMR to verify structural integrity, particularly the vinyloxycarbonyl moiety (δ 4.5–5.5 ppm for vinyl protons) .

Q. How can researchers mitigate racemization during the incorporation of this compound into peptides?

Racemization is minimized by:

  • Using low temperatures (0–4°C) during coupling.
  • Employing coupling agents like Oxyma Pure/DIC, which reduce base-mediated epimerization.
  • Monitoring enantiomeric purity via chiral HPLC or capillary electrophoresis .

Biological and Mechanistic Insights

Q. What role does the vinyloxycarbonyl group play in modulating the bioactivity of serine-containing peptides?

The Voc group enhances peptide stability against proteolytic degradation in vitro, making it valuable for studying serine’s functional roles in enzymatic or receptor-binding assays. Post-deprotection restores the native amino group, enabling biological activity .

Q. Are there documented challenges in scaling up this compound synthesis for industrial research?

Scaling up requires stringent control of exothermic reactions during vinyloxycarbonyl chloride addition. Continuous flow reactors or cryogenic conditions improve yield reproducibility. Waste management of volatile solvents (e.g., dichloromethane) must adhere to OSHA and EPA guidelines .

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